molecular formula C49H58N6O20 B13863090 Dibenzyl-3-((2,4-dinitrophenyl)amino)-5-hydroxycyclohexane-1,3-diyl-dicarbamate

Dibenzyl-3-((2,4-dinitrophenyl)amino)-5-hydroxycyclohexane-1,3-diyl-dicarbamate

Cat. No.: B13863090
M. Wt: 1051.0 g/mol
InChI Key: MCETVAUKEVBHQG-MNMMEBBVSA-N
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Description

Dibenzyl-3-((2,4-dinitrophenyl)amino)-5-hydroxycyclohexane-1,3-diyl-dicarbamate is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl-3-((2,4-dinitrophenyl)amino)-5-hydroxycyclohexane-1,3-diyl-dicarbamate typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. The key steps include:

    Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Hydroxy Group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Dinitrophenyl Group: This can be accomplished through nitration reactions using nitric acid and sulfuric acid.

    Formation of the Carbamate Groups: This step involves the reaction of the intermediate compound with carbamoyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl-3-((2,4-dinitrophenyl)amino)-5-hydroxycyclohexane-1,3-diyl-dicarbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Dibenzyl-3-((2,4-dinitrophenyl)amino)-5-hydroxycyclohexane-1,3-diyl-dicarbamate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for

Properties

Molecular Formula

C49H58N6O20

Molecular Weight

1051.0 g/mol

IUPAC Name

benzyl N-[(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-3-[(2S,3R,4R,5S,6R)-3-(2,4-dinitroanilino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl]oxy-3,5-dihydroxy-5-methyloxan-4-yl]-N-methylcarbamate

InChI

InChI=1S/C49H58N6O20/c1-49(64)26-72-45(40(60)43(49)53(2)48(63)71-25-29-16-10-5-11-17-29)75-42-33(52-47(62)70-24-28-14-8-4-9-15-28)21-32(51-46(61)69-23-27-12-6-3-7-13-27)41(39(42)59)74-44-36(38(58)37(57)35(22-56)73-44)50-31-19-18-30(54(65)66)20-34(31)55(67)68/h3-20,32-33,35-45,50,56-60,64H,21-26H2,1-2H3,(H,51,61)(H,52,62)/t32-,33+,35+,36+,37+,38+,39-,40+,41+,42-,43+,44+,45+,49-/m0/s1

InChI Key

MCETVAUKEVBHQG-MNMMEBBVSA-N

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1N(C)C(=O)OCC2=CC=CC=C2)O)O[C@H]3[C@@H](C[C@@H]([C@H]([C@@H]3O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])NC(=O)OCC6=CC=CC=C6)NC(=O)OCC7=CC=CC=C7)O

Canonical SMILES

CC1(COC(C(C1N(C)C(=O)OCC2=CC=CC=C2)O)OC3C(CC(C(C3O)OC4C(C(C(C(O4)CO)O)O)NC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])NC(=O)OCC6=CC=CC=C6)NC(=O)OCC7=CC=CC=C7)O

Origin of Product

United States

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